Cyclopropanecarboxamide, 2-(trimethylsilyl)-
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Overview
Description
2-Trimethylsilylcyclopropane-1-carboxamide is an organosilicon compound characterized by a cyclopropane ring substituted with a trimethylsilyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsilylcyclopropane-1-carboxamide typically involves the reaction of cyclopropane derivatives with trimethylsilyl reagents. One common method is the reaction of cyclopropanecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of 2-Trimethylsilylcyclopropane-1-carboxamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Trimethylsilylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halides, alkoxides, and other nucleophiles in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-Trimethylsilylcyclopropane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Trimethylsilylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Trimethylsilylcyclopropane: Lacks the carboxamide group, affecting its biological activity and applications.
Uniqueness
2-Trimethylsilylcyclopropane-1-carboxamide is unique due to the presence of both the trimethylsilyl and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H15NOSi |
---|---|
Molecular Weight |
157.29 g/mol |
IUPAC Name |
2-trimethylsilylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H15NOSi/c1-10(2,3)6-4-5(6)7(8)9/h5-6H,4H2,1-3H3,(H2,8,9) |
InChI Key |
POVNZTHJMWCTOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC1C(=O)N |
Origin of Product |
United States |
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